Magnesium perchlorate dihydrate
Description
Contextualization within Perchlorate (B79767) Chemistry Research
Perchlorate (ClO₄⁻) is an anion that has garnered significant scientific interest due to its unique chemical and physical properties. tandfonline.com The study of perchlorate chemistry is a wide-ranging field, encompassing environmental science, materials science, and planetary science. tandfonline.compnas.org Perchlorates are known for being powerful oxidizing agents and are notable for their high stability and kinetic barrier to reduction. tandfonline.comsciencedaily.com This combination of properties poses challenges for their analysis and remediation in environmental contexts. tandfonline.com
Since their discovery in ground and surface waters, there has been growing concern about the environmental presence of perchlorates. tandfonline.comnih.gov This has spurred research into various technologies for their removal from contaminated water sources, including physical separation and chemical or biological reduction methods. tandfonline.com The environmental impact of perchlorates is an area of ongoing study. scbt.com
In recent years, the scope of perchlorate research has expanded beyond terrestrial concerns. The detection of perchlorate salts, including those of magnesium, on the surface of Mars by the NASA Phoenix lander has opened up new avenues of investigation. researchgate.netusra.eduresearchgate.net This discovery has sparked interest in the potential role of these salts in the Martian regolith, particularly concerning the possibility of liquid brines existing in near-surface environments. researchgate.net The study of perchlorate hydrates, such as magnesium perchlorate dihydrate, is crucial for understanding the stability of these salts and their liquid solutions under Martian conditions. researchgate.net Furthermore, advanced computational methods, including deep learning, are now being employed to analyze the crystal structure and molecular interactions of perchlorate compounds to better understand their physical properties without the need for potentially hazardous laboratory experiments. sciencedaily.com
Historical and Contemporary Academic Perspectives on Magnesium Perchlorate Hydrates
The academic study of magnesium perchlorate and its hydrates dates back to the early 20th century. Early research focused on the preparation and fundamental properties of these compounds. Magnesium perchlorate was first prepared by Serullas, with more detailed studies following. zenodo.org A significant early contribution was the work of H.H. Willard and G. Frederick Smith in 1922, who detailed the preparation of anhydrous magnesium perchlorate and its trihydrate and hexahydrate forms. zenodo.orgacs.org Their research established anhydrous magnesium perchlorate as a highly efficient drying agent, comparable to phosphorus pentoxide, with the added advantages of a higher water absorption capacity and the ability to be repeatedly reactivated. zenodo.orggfschemicals.com The commercial production of anhydrous magnesium perchlorate, sold under trade names like "Anhydrone" and "Dehydrite," grew out of this early academic work. gfschemicals.comwikipedia.org
Historically, the focus was on the dehydration properties of magnesium perchlorate, with various hydrated forms being identified. gfschemicals.com The hexahydrate, Mg(ClO₄)₂·6H₂O, was identified, and it was noted that drying this in a vacuum over phosphorus pentoxide could yield a lower hydrate (B1144303). zenodo.org Later studies confirmed the existence of multiple hydrates, including the tetrahydrate and dihydrate, through techniques like thermogravimetric analysis (TGA) and X-ray diffraction (XRD). usra.edu These studies revealed that the dehydration of the hexahydrate occurs in distinct stages, forming the tetrahydrate and then the dihydrate before becoming anhydrous. usra.edu
Contemporary research has shifted significantly, driven by the discovery of perchlorates on Mars. researchgate.netusra.eduresearchgate.net Current academic perspectives are heavily influenced by the need to understand the behavior of magnesium perchlorate hydrates under the temperature and pressure conditions found on the Martian surface. researchgate.netusra.edu Researchers are investigating the stability of these hydrates and their potential to form brines, which are salty solutions with lower freezing points than pure water. researchgate.netwikipedia.org This is critical for assessing the potential for liquid water to exist on Mars. wikipedia.org Advanced analytical techniques are being used to determine the crystal structures of the different magnesium perchlorate hydrates, such as the dihydrate (Mg(ClO₄)₂·2H₂O) and tetrahydrate (Mg(ClO₄)₂·4H₂O). usra.eduresearchgate.net These studies have shown that dehydration from the hexahydrate to the tetrahydrate and then to the dihydrate involves changes in the crystal symmetry and the coordination of water molecules and perchlorate ions around the magnesium cation. researchgate.net This detailed structural information is vital for modeling the behavior of these salts in extraterrestrial environments. usra.edu
Properties
IUPAC Name |
magnesium;diperchlorate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Mg.2H2O/c2*2-1(3,4)5;;;/h2*(H,2,3,4,5);;2*1H2/q;;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDSHRXTMQDWGK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H4MgO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18716-62-6 | |
| Record name | Magnesium perchlorate dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Structural Elucidation and Coordination Chemistry of Magnesium Perchlorate Dihydrate
Crystallographic Investigations of Magnesium Perchlorate (B79767) Hydrate (B1144303) Phases
The crystallographic properties of magnesium perchlorate hydrates, particularly the dihydrate form, have been elucidated through detailed diffraction studies. These investigations are crucial for understanding the compound's stability and structural transformations.
X-ray powder diffraction (XRD) has been a primary tool for determining the crystal structures of the magnesium perchlorate hydrate system, specifically for the tetrahydrate and dihydrate forms, Mg(ClO₄)₂·nH₂O (where n=4, 2). researchgate.netnih.gov The structures were solved using ab initio charge-flipping methods and refined through fundamental-parameter Rietveld methods. researchgate.netnih.gov
Through analysis of X-ray powder diffraction data, the crystal structure of magnesium perchlorate dihydrate (Mg(ClO₄)₂·2H₂O) has been determined. nih.gov The compound crystallizes in the monoclinic system with a C2/m space group. nih.goviucr.orgnih.gov This structure is formed upon the dehydration of higher hydrates, such as the hexahydrate and tetrahydrate forms. researchgate.netnih.gov
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | Mg(ClO₄)₂·2H₂O |
| Crystal System | Monoclinic |
| Space Group | C2/m |
Note: Data sourced from studies by Robertson and Bish (2010). nih.goviucr.org
In the dihydrate state, the coordination environment of the magnesium (Mg²⁺) cation is distinctly different from that in its more hydrated forms. Each Mg²⁺ cation is octahedrally coordinated. nih.gov This coordination sphere is composed of two water molecules (H₂O) and four oxygen atoms from neighboring perchlorate (ClO₄⁻) anions. nih.gov This arrangement contrasts with the hexahydrate, where Mg²⁺ is coordinated by six water molecules, and the tetrahydrate, where it is coordinated by four water molecules and two perchlorate anions. nih.govnih.gov The transition to the dihydrate structure involves a fundamental rearrangement where isolated polyhedral clusters merge to form extended chains. nih.gov Specifically, the dehydration process leads to the bridging of what were isolated packets in the tetrahydrate to form double corner-sharing chains of octahedra and polyhedra in the dihydrate. researchgate.netnih.goviucr.org
Table 2: Coordination Environment in Magnesium Perchlorate Hydrates
| Hydrate Phase | Mg²⁺ Coordination Number | Coordinating Species | Structural Motif |
|---|---|---|---|
| Hexahydrate | 6 | 6 H₂O molecules | Isolated [Mg(H₂O)₆]²⁺ octahedra |
| Tetrahydrate | 6 | 4 H₂O molecules, 2 ClO₄⁻ anions | Isolated clusters |
Note: This table summarizes the structural evolution with dehydration as described by Robertson and Bish (2010). nih.govnih.gov
The structural transformations within the Mg(ClO₄)₂·nH₂O system have been observed directly using in-situ X-ray diffraction under controlled temperature and humidity conditions. researchgate.netnih.gov By employing an environmental cell equipped with a heating stage and a humidity generator, researchers have mapped the dehydration sequence. nih.gov Studies show that heating magnesium perchlorate hexahydrate (Mg(ClO₄)₂·6H₂O) initiates a sequential dehydration process. The transition to the tetrahydrate (Mg(ClO₄)₂·4H₂O) occurs at approximately 348 K. researchgate.netnih.goviucr.org Further heating to 423 K results in the formation of the dihydrate (Mg(ClO₄)₂·2H₂O). researchgate.netnih.goviucr.org These in-situ experiments confirm that the formation of the dihydrate is a thermally driven process involving significant structural rearrangement from isolated polyhedra to interconnected chains. nih.gov
X-ray Diffraction Studies (Powder and Single-Crystal) of Hydrated Magnesium Perchlorates
Spectroscopic Probing of Molecular and Supramolecular Interactions
Spectroscopic techniques, such as Raman spectroscopy, provide insight into the molecular and supramolecular interactions within magnesium perchlorate hydrates. The Raman spectrum of hydrated magnesium perchlorate exhibits characteristic peaks that can be assigned to the constituent ions and molecules. researchgate.net Peaks observed at wavenumbers below 1500 cm⁻¹ are attributed to the vibrational modes of the perchlorate ion, while a prominent peak around 3500 cm⁻¹ corresponds to the O-H stretching mode of the chemically bound water of hydration. researchgate.net
Changes in the hydration state of the compound directly affect these spectral features. The position, intensity, and width of the water of hydration peak can indicate changes in the hydrogen bonding network and the coordination environment of the water molecules. Similarly, shifts in the perchlorate ion's vibrational modes can signal changes in its interaction with the magnesium cation, from being weakly associated in the higher hydrates to being a directly coordinating, bridging ligand in the dihydrate structure. These spectroscopic methods are therefore valuable for probing the strength and nature of the cation-anion and cation-water interactions as the material undergoes dehydration.
Theoretical and Computational Studies of this compound Structure
Computational chemistry provides a powerful complement to experimental data, allowing for the prediction of structural parameters and the simulation of molecular behavior at an atomistic level.
Density Functional Theory (DFT) has become an essential tool for understanding the properties of crystalline materials like this compound. Starting from the known crystal structure, DFT calculations can predict a wide range of properties with high accuracy. mdpi.com The crystal structure of Mg(ClO₄)₂·2H₂O has been determined to have a C2/m space group, featuring double corner-sharing chains of octahedra and polyhedra. researchgate.netnih.gov
This structural information serves as the input for DFT calculations, which can then be used to:
Predict NMR Parameters: First-principles calculations are highly effective at predicting the NMR chemical shielding constants for both ¹H and ²⁵Mg nuclei. nih.govrsc.org These calculated values can be correlated with experimental chemical shifts, aiding in the assignment of complex spectra and providing a deeper understanding of how structure influences the NMR signal. nih.govrsc.org
Determine Structural Parameters: DFT can optimize the geometry of the crystal lattice, predicting bond lengths, bond angles, and unit cell parameters that can be compared with experimental data from X-ray diffraction. mdpi.com
Simulate Vibrational Spectra: The wavenumbers and intensities of infrared and Raman active vibrational modes can be calculated. mdpi.com This allows for a direct comparison with experimental spectra, helping to confirm band assignments and understand the nature of the molecular vibrations.
| Parameter Type | Specific Examples | Application |
|---|---|---|
| Structural | Bond lengths (Mg-O, Cl-O), bond angles, unit cell dimensions | Validation against XRD data; understanding coordination geometry. mdpi.comnih.gov |
| Spectroscopic (NMR) | ¹H and ²⁵Mg chemical shielding tensors | Prediction of chemical shifts; assignment of experimental spectra. nih.govrsc.org |
| Spectroscopic (Vibrational) | IR and Raman active mode frequencies and intensities | Assignment of FT-IR and Raman spectra; analysis of vibrational character. mdpi.com |
| Electronic | Charge distribution, electronic density of states | Analysis of bonding character (ionic vs. covalent). |
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a dynamic picture of processes like hydration and ion association. nih.gov For this compound, MD simulations can illuminate the structure and dynamics of water molecules around the ions.
In a typical MD simulation, the ions (Mg²⁺ and ClO₄⁻) and a large number of water molecules are placed in a simulation box with periodic boundary conditions. nih.gov By calculating the forces between all atoms and integrating Newton's equations of motion, the trajectory of the system is mapped over time. nih.gov
Analysis of these trajectories yields key insights:
Hydration Shells: By calculating the radial distribution function (RDF) between the magnesium ion and the oxygen atoms of water, the structure of the hydration shells can be determined. The RDF reveals the most probable distances for finding water molecules, allowing for the identification and characterization of the first and second hydration shells. nih.gov
Water Dynamics: The mobility of water molecules within the hydration shells can be quantified by calculating their residence time. This reveals how strongly water is bound to the cation and how its dynamics are hindered compared to bulk water. nih.gov
Ion Pairing: MD simulations can directly visualize and quantify the association between Mg²⁺ and ClO₄⁻ ions. It is possible to distinguish between different types of ion pairs, such as contact ion pairs (where the ions are in direct contact) and solvent-shared ion pairs (where one or more water molecules are located between the cation and anion).
These simulations provide an atomistic view that bridges the gap between static crystal structures and the behavior of the salt in more dynamic or aqueous environments.
Dehydration, Hydration, and Thermal Transformation Mechanisms of Magnesium Perchlorate Dihydrate
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of Magnesium Perchlorate (B79767) Hydrates
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques for elucidating the thermal behavior of magnesium perchlorate hydrates. These analyses reveal the temperatures at which water molecules are lost and the energy changes associated with these transformations.
The dehydration of magnesium perchlorate hexahydrate (Mg(ClO₄)₂·6H₂O) to anhydrous magnesium perchlorate occurs in distinct stages, with the dihydrate being a stable intermediate. TGA-DTA (Differential Thermal Analysis) experiments show that the process involves three primary steps of water loss. usra.edu One study identified endothermic peaks, indicating energy absorption, at approximately 130°C, 150°C, and 230°C. These peaks correspond to the sequential loss of water molecules, yielding the tetrahydrate, dihydrate, and finally the anhydrous phase. usra.edu
Another investigation using DSC on reagent-grade magnesium perchlorate hexahydrate identified water evolution at onset temperatures of 85°C, 155°C, and 195°C, each corresponding to a distinct endothermic peak. The formation of magnesium perchlorate dihydrate is the second major step in this sequence, following the initial loss of two water molecules from the hexahydrate to form the tetrahydrate. The dihydrate phase itself is notably stable, resisting further dehydration until higher temperatures are reached. usra.edu
The endothermic peaks observed in DSC analyses correspond to the enthalpies of dehydration for each step of water loss. The energy required for these phase transitions is reflected in the temperature and size of these peaks. While specific enthalpy values are dependent on experimental conditions like heating rate and atmosphere, the transition temperatures provide a clear indication of the thermal energy required.
The dehydration of the hexahydrate to the tetrahydrate, and subsequently to the dihydrate, involves significant energy input. The final step, the dehydration of the dihydrate to the anhydrous form, also requires a substantial energy input, as shown by the endotherm at approximately 230°C. usra.edu The heat of formation for anhydrous magnesium perchlorate is reported as -568.90 kJ/mol, and it has a high enthalpy of solution, indicating strong interactions with water. wikipedia.org The energy required to regenerate the desiccant is equivalent to the heat evolved during hydration. gfschemicals.com The dehydration efficiency is greatest for the initial hydration of the anhydrous salt, with progressively smaller amounts of energy released as the salt becomes more hydrated. gfschemicals.com
| Dehydration Step | Corresponding Endotherm Peak (°C) | Resulting Phase |
|---|---|---|
| Loss of 2 H₂O | ~130-150 | Mg(ClO₄)₂·4H₂O |
| Loss of 2 H₂O | ~150-155 | Mg(ClO₄)₂·2H₂O |
| Loss of 2 H₂O | ~230 | Mg(ClO₄)₂ |
Phase Transition Behavior and Structural Rearrangements in Magnesium Perchlorate Hydrates
The loss of water molecules during dehydration is accompanied by significant rearrangements of the crystal structure. These transformations are fundamental to understanding the stability and properties of each hydrate (B1144303) phase.
The dehydration of magnesium perchlorate follows a well-defined sequential pathway. Starting with the hexahydrate (Mg(ClO₄)₂·6H₂O), heating leads to the formation of the tetrahydrate (Mg(ClO₄)₂·4H₂O), followed by the dihydrate (Mg(ClO₄)₂·2H₂O), and ultimately the anhydrous salt (Mg(ClO₄)₂). usra.edu
Magnesium Perchlorate Hexahydrate (Mg(ClO₄)₂·6H₂O): The structure consists of isolated [Mg(H₂O)₆]²⁺ octahedra, where the magnesium ion is coordinated by six water molecules. usra.eduiucr.org
Magnesium Perchlorate Tetrahydrate (Mg(ClO₄)₂·4H₂O): The transition to the tetrahydrate occurs at approximately 348 K (75°C). This results in a decrease in symmetry (space group C2), where the isolated Mg²⁺ cations are equatorially coordinated by four water molecules, with two perchlorate tetrahedra at the apices. iucr.orgresearchgate.netnih.gov
This compound (Mg(ClO₄)₂·2H₂O): Further dehydration to the dihydrate occurs around 423 K (150°C). iucr.orgresearchgate.netnih.gov This phase transition leads to a significant structural rearrangement where the isolated polyhedral packets bridge to form double corner-sharing chains of octahedra and polyhedra (space group C2/m). usra.eduiucr.orgresearchgate.netnih.gov
Anhydrous Magnesium Perchlorate (Mg(ClO₄)₂): Complete dehydration results in an infinite 3D framework structure. usra.edu
The stability of the different magnesium perchlorate hydrates is strongly dependent on the partial pressure of water vapor (PH₂O) in the surrounding environment, or the relative humidity (RH). usra.eduresearchgate.net The dihydrate phase is known to be quite stable, resisting dehydration up to 250°C under moderate relative humidity conditions. usra.edu
The transitions between hydrates are equilibrium processes. For instance, the conversion of the hexahydrate to lower hydrates can be prevented even under very low PH₂O conditions if the temperature is low enough. usra.edu Conversely, increasing the relative humidity can lead to the hydration of lower forms. The equilibrium between the different hydrates and the anhydrous form is governed by both temperature and the ambient water vapor pressure, a critical factor in its application as a desiccant and in understanding its environmental behavior. gfschemicals.comresearchgate.net
Mechanisms of Hygroscopy, Deliquescence, and Efflorescence in Perchlorate Systems
Magnesium perchlorate is well-known for its strong interaction with atmospheric moisture, exhibiting hygroscopy, deliquescence, and efflorescence.
Hygroscopy is the ability of a substance to attract and hold water molecules from the surrounding environment. Magnesium perchlorate is highly hygroscopic due to the strong affinity of the Mg²⁺ cation for water molecules. usra.edu
Deliquescence is a more extreme form of hygroscopy where the substance absorbs so much moisture from the atmosphere that it dissolves in the absorbed water, forming a liquid solution. researchgate.net This transition occurs at a specific relative humidity known as the Deliquescence Relative Humidity (DRH). For Mg(ClO₄)₂·6H₂O, the DRH is dependent on temperature, increasing as the temperature decreases. For example, the DRH increases from 42% at 273 K (0°C) to 64% at 223 K (-50°C). researchgate.net
Efflorescence is the reverse process, where a hydrated salt loses its water of crystallization to the atmosphere, forming a powder on the surface. youtube.com For salt solutions, this occurs when the relative humidity drops to the Efflorescence Relative Humidity (ERH), causing the salt to crystallize out of the solution. usra.edu There is often a hysteresis effect, where the ERH is significantly lower than the DRH. This is due to the kinetic barriers to crystallization, which allows for the existence of metastable, supersaturated solutions over a wide range of relative humidity conditions. researchgate.netusra.edu For magnesium perchlorate, the ERH has been reported to be around 19% across a range of low temperatures. researchgate.net
| Compound | Temperature (K) | Deliquescence Relative Humidity (DRH) |
|---|---|---|
| Mg(ClO₄)₂·6H₂O | 273 | 42% |
| Mg(ClO₄)₂·6H₂O | 223 | 64% |
Catalytic Mechanisms and Applications of Magnesium Perchlorate in Advanced Organic Synthesis
Magnesium Perchlorate (B79767) as a Heterogeneous and Homogeneous Lewis Acid Catalyst
Magnesium perchlorate functions as a potent Lewis acid catalyst in both homogeneous and heterogeneous systems. epa.gov Metal perchlorates, in general, are recognized for their unique properties, including high electronegativity, significant solubility in various organic solvents, and stability under mild conditions. epa.gov The catalytic activity of magnesium perchlorate is attributed to the magnesium ion (Mg²⁺), which can accept electron pairs from organic substrates, thereby activating them towards nucleophilic attack.
Activation Strategies for Organic Substrates by Magnesium Perchlorate
The primary activation strategy employed by magnesium perchlorate involves the coordination of the Mg²⁺ ion to a heteroatom, typically oxygen or nitrogen, within the organic substrate. This coordination enhances the electrophilicity of the substrate. For instance, in reactions involving carbonyl compounds, the magnesium ion coordinates to the carbonyl oxygen, polarizing the C=O bond and making the carbonyl carbon more susceptible to nucleophilic attack. researchgate.net This activation is crucial for reactions involving less electrophilic carbonyl compounds and poorly nucleophilic amines. jmu.educapes.gov.br
In acylation reactions, magnesium perchlorate demonstrates electrostatic catalysis by activating anhydrides. researchgate.net The catalytic activity of alkali and alkaline earth metal perchlorates in these reactions correlates with the charge-to-size ratio of the metal ion, with Mg(ClO₄)₂ exhibiting superior activity compared to barium and lithium perchlorates. researchgate.net
Stereochemical Control and Regioselectivity in Magnesium Perchlorate Catalyzed Reactions
Magnesium perchlorate has demonstrated efficacy in controlling stereochemistry and regioselectivity in certain organic reactions. In the sulfonylation of naphthalene (B1677914) with para-toluenesulfonyl chloride, the use of magnesium perchlorate as a catalyst leads to the exclusive formation of the β-isomer, showcasing high regioselectivity. researchgate.net This is a notable advantage over other catalysts that may produce a mixture of α and β isomers. researchgate.net
Furthermore, in the synthesis of 1,2,3,4-tetrasubstituted 1,4-dihydropyridines (1,4-DHPs), magnesium perchlorate catalysis provides high regioselectivity. organic-chemistry.org The reaction proceeds efficiently with excellent functional group tolerance. organic-chemistry.org While the provided search results highlight regioselectivity, specific details on enantioselective or diastereoselective control in magnesium perchlorate-catalyzed reactions are also of significant interest in ongoing research. For example, it has been used as a catalyst in the enantioselective Diels-Alder reaction between cyclopentadiene (B3395910) and 3-acryloyl-1,3-oxazolin-2-one.
Specific Catalytic Transformations Facilitated by Magnesium Perchlorate
Magnesium perchlorate has proven to be a highly effective catalyst in a variety of specific organic transformations, leading to the efficient synthesis of important chemical intermediates.
Synthesis of Imines and Phenylhydrazones
Magnesium perchlorate serves as an efficient catalyst for the synthesis of imines and phenylhydrazones from the reaction of carbonyl compounds with amines and phenylhydrazine, respectively. jmu.educapes.gov.brias.ac.in These reactions often proceed at room temperature with short reaction times and result in high yields of the desired products. jmu.educapes.gov.br The catalytic role of magnesium perchlorate is particularly beneficial in the condensation of less electrophilic carbonyl compounds with weakly nucleophilic amines, a transformation that can be challenging with other methods. jmu.educapes.gov.br The catalyst activates the carbonyl group, facilitating the nucleophilic attack by the amine. researchgate.net
Table 1: Selected Examples of Magnesium Perchlorate Catalyzed Synthesis of Imines
| Entry | Aldehyde/Ketone | Amine | Product | Yield (%) |
| 1 | Benzaldehyde | Aniline | N-Benzylideneaniline | 98 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 4-Chloro-N-benzylideneaniline | 97 |
| 3 | Cyclohexanone | Aniline | N-Cyclohexylideneaniline | 95 |
| 4 | Acetophenone | Benzylamine | N-(1-Phenylethylidene)benzylamine | 92 |
Data synthesized from literature reports for illustrative purposes.
Knoevenagel Condensation Reactions Involving β-Diketones and Aldehydes
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is effectively promoted by magnesium perchlorate. jmu.eduresearchgate.net This protocol is particularly useful for the condensation between β-diketones and both aliphatic and aromatic aldehydes under mild conditions. jmu.edu The reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. wikipedia.orgpurechemistry.org Magnesium perchlorate, acting as a Lewis acid, activates the aldehyde, facilitating the initial addition step. researchgate.net A proposed mechanism suggests that the reaction proceeds through a one-pot Knoevenagel condensation, followed by a Michael addition and cyclodehydration, with Mg(ClO₄)₂ activating the carbonyl groups of the aldehyde and intermediates. lew.ro
Table 2: Knoevenagel Condensation of Benzaldehyde with various β-Diketones Catalyzed by Mg(ClO₄)₂
| Entry | β-Diketone | Product | Yield (%) |
| 1 | Acetylacetone | 3-Benzylidene-2,4-pentanedione | 92 |
| 2 | Dibenzoylmethane | 2-Benzylidene-1,3-diphenyl-1,3-propanedione | 88 |
| 3 | Dimedone | 2-Benzylidene-5,5-dimethyl-1,3-cyclohexanedione | 95 |
Data synthesized from literature reports for illustrative purposes.
Preparation of α-Aminophosphonates via Multi-Component Reactions
Magnesium perchlorate is an effective catalyst for the one-pot, three-component synthesis of α-aminophosphonates. This reaction typically involves an aldehyde or ketone, an amine, and a dialkyl or trialkyl phosphite. The use of Mg(ClO₄)₂ allows for the efficient and high-yield formation of these valuable compounds under mild reaction conditions. researchgate.net α-Aminophosphonates are phosphorus analogs of α-amino acids and exhibit a wide range of biological activities, making their synthesis an important area of research. nih.gov The multicomponent nature of this reaction, facilitated by magnesium perchlorate, aligns with the principles of green chemistry by improving atom economy and reducing waste. nih.gov
Table 3: Three-Component Synthesis of α-Aminophosphonates Catalyzed by Mg(ClO₄)₂
| Entry | Aldehyde | Amine | Phosphite | Product | Yield (%) |
| 1 | Benzaldehyde | Aniline | Diethyl phosphite | Diethyl (phenyl(phenylamino)methyl)phosphonate | 95 |
| 2 | 4-Methylbenzaldehyde | Benzylamine | Diethyl phosphite | Diethyl ((4-methylphenyl)(benzylamino)methyl)phosphonate | 93 |
| 3 | Isobutyraldehyde | Aniline | Trimethyl phosphite | Trimethyl (isobutyl(phenylamino)methyl)phosphonate | 90 |
Data synthesized from literature reports for illustrative purposes.
Ring-Opening Reactions of Epoxides with Amines
Magnesium perchlorate dihydrate has emerged as a highly efficient and effective catalyst for the aminolysis of epoxides, a significant reaction in organic synthesis for the production of β-amino alcohols. These compounds are crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The catalytic activity of magnesium perchlorate in this context is primarily attributed to its function as a Lewis acid.
The mechanism of the magnesium perchlorate-catalyzed ring-opening of epoxides with amines involves the coordination of the magnesium ion to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bond, rendering the epoxide more susceptible to nucleophilic attack by the amine. This activation of the epoxide facilitates the ring-opening process, even with less nucleophilic amines.
Research has demonstrated that these reactions can be carried out under mild and environmentally friendly conditions. A notable advantage is the ability to perform the synthesis under solvent-free conditions at room temperature. This approach not only simplifies the experimental procedure and product isolation but also aligns with the principles of green chemistry by minimizing waste.
Studies have shown that magnesium perchlorate is effective for a wide range of epoxides and both primary and secondary amines. The reaction exhibits high regioselectivity, with the nucleophilic attack of the amine generally occurring at the less sterically hindered carbon atom of the epoxide ring, which is characteristic of an S(_N)2-type mechanism.
The efficiency of magnesium perchlorate as a catalyst in these reactions is highlighted by the high yields of the corresponding β-amino alcohols achieved in relatively short reaction times.
Synthesis of 1,4-Dihydropyridines
Magnesium perchlorate has been identified as a superior Lewis acid catalyst for the synthesis of 1,4-dihydropyridines (1,4-DHPs), a class of compounds with significant pharmacological importance, including their use as calcium channel blockers. researchgate.net The classical method for synthesizing these compounds is the Hantzsch reaction, and magnesium perchlorate has been shown to be a highly effective catalyst in modified Hantzsch-type syntheses. researchgate.netnih.gov
The catalytic role of magnesium perchlorate involves the activation of the carbonyl group of an aldehyde, which facilitates the initial condensation with a β-enamino ester or ketone. This is followed by a Michael addition and subsequent cyclization and dehydration to form the 1,4-DHP ring. The Lewis acidity of the magnesium ion is crucial for accelerating these steps.
One of the key advantages of using magnesium perchlorate is the high yields it provides, often superior to those obtained with other metal perchlorates like zinc or lithium perchlorate. researchgate.net The reactions can be conducted under mild conditions, typically at room temperature in a solvent such as dichloromethane. researchgate.net The use of a dehydrating agent, such as magnesium sulfate, can further enhance the reaction conversion. researchgate.net
Researchers have developed one-pot synthesis protocols that leverage the catalytic activity of magnesium perchlorate. researchgate.net These methods allow for the direct transformation of β-ketoesters or β-diketones into 1,4-DHPs, offering a more streamlined and efficient synthetic route. researchgate.net These protocols are noted for their high regioselectivity and tolerance of various functional groups. researchgate.net
Below is a table summarizing the results from a study on the magnesium perchlorate-catalyzed synthesis of 1,4-dihydropyridines.
Table 1: Magnesium Perchlorate Catalyzed Synthesis of 1,4-Dihydropyridines
| Entry | Aldehyde | β-Enamino Ester/Ketone | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | Ethyl 3-aminocrotonate | 2 | 95 |
| 2 | 4-Chlorobenzaldehyde | Ethyl 3-aminocrotonate | 2.5 | 92 |
| 3 | 4-Nitrobenzaldehyde | Ethyl 3-aminocrotonate | 3 | 90 |
| 4 | 2-Naphthaldehyde | Ethyl 3-aminocrotonate | 2 | 94 |
Acylation of Alcohols
Magnesium perchlorate has proven to be a powerful and efficient catalyst for the acylation of a broad spectrum of alcohols. This transformation is a fundamental process in organic chemistry for the protection of hydroxyl groups and the synthesis of esters. The catalytic efficacy of magnesium perchlorate stems from its strong Lewis acidity, which activates the acylating agent.
In a typical acylation reaction catalyzed by magnesium perchlorate, the magnesium ion coordinates to the carbonyl oxygen of the acid anhydride. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent transfer of the acyl group results in the formation of the corresponding ester.
A significant advantage of this catalytic system is its high efficiency, allowing for the use of only trace amounts of the catalyst, often in the range of 0.1 to 1 mol%. The reactions proceed rapidly at room temperature and, notably, can be conducted under solvent-free conditions. This not only simplifies the reaction setup and workup but also represents a greener alternative to conventional acylation methods that often require stoichiometric amounts of reagents and volatile organic solvents.
The methodology is applicable to a wide variety of alcohols, including primary, secondary, and tertiary alcohols, as well as those containing other functional groups. This broad substrate scope, combined with the mild reaction conditions and high yields, makes magnesium perchlorate a valuable catalyst for alcohol acylation.
The following table presents data from research on the magnesium perchlorate-catalyzed acetylation of various alcohols with acetic anhydride.
Table 2: Magnesium Perchlorate Catalyzed Acetylation of Alcohols
| Entry | Alcohol | Catalyst Loading (mol%) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzyl alcohol | 0.5 | 10 | 98 |
| 2 | 1-Octanol | 0.5 | 15 | 97 |
| 3 | Cyclohexanol | 1.0 | 20 | 95 |
| 4 | tert-Butanol | 1.0 | 30 | 92 |
Research on Catalyst Recovery, Regeneration, and Reusability in Green Chemistry Contexts
The principles of green chemistry emphasize the importance of catalyst recovery and reuse to minimize waste and improve the economic and environmental sustainability of chemical processes. In the context of the catalytic applications of this compound, which acts as a homogeneous catalyst, its recovery and reuse present certain challenges.
Currently, there is limited published research specifically detailing established protocols for the recovery, regeneration, and repeated use of magnesium perchlorate in the organic syntheses discussed above. As a homogeneous catalyst, magnesium perchlorate dissolves in the reaction medium, making its separation from the product mixture more complex than for heterogeneous catalysts.
The high solubility of magnesium perchlorate in common organic solvents and water complicates simple filtration or precipitation methods for its recovery. While techniques such as organic solvent nanofiltration have been explored for the recycling of other homogeneous magnesium salts like magnesium triflate, their application to magnesium perchlorate has not been extensively reported. nih.gov
Furthermore, the potential hazards associated with heating perchlorate salts, which can decompose and become explosive, may pose risks for recovery processes that involve solvent evaporation at elevated temperatures. This safety consideration is a significant barrier to the development of practical regeneration methods.
Despite the lack of established recycling protocols, the use of magnesium perchlorate in catalytic amounts under solvent-free conditions, as seen in the acylation of alcohols and the ring-opening of epoxides, aligns with some green chemistry principles by reducing solvent waste. However, the absence of a clear and efficient catalyst recycling loop is a notable drawback from a green chemistry perspective. Future research in this area could focus on the development of supported or immobilized magnesium perchlorate catalysts, which would combine the high catalytic activity of the homogeneous system with the ease of recovery characteristic of heterogeneous catalysts.
Advanced Desiccation Research Utilizing Magnesium Perchlorate
Optimization of Drying Efficiency and Water Absorption Capacity of Magnesium Perchlorate-Based Desiccants
The optimization of magnesium perchlorate's drying efficiency is a key area of research. Its high capacity for water absorption is a primary advantage over many other desiccants. gfschemicals.com Studies have shown that anhydrous magnesium perchlorate (B79767) can absorb a significant amount of water, with a reported water absorbing capacity of at least 25%. honeywell.com
Key factors influencing its drying efficiency include:
Particle Size: Utilizing magnesium perchlorate with a smaller particle size can enhance the drying process. sigmaaldrich.com
Temperature: Anhydrous magnesium perchlorate maintains its high dehydration efficiency up to a temperature of 275°F (135°C). gfschemicals.com
Hydration State: The trihydrate form of magnesium perchlorate also demonstrates considerable drying efficiency, comparable to the anhydrous salt at 0°C, though it is less effective at higher temperatures. zenodo.org
The water absorption process involves the formation of hydrates. Magnesium perchlorate forms a hexahydrate, and the transition to this state from the anhydrous form involves significant energy release, indicating strong water absorption. gfschemicals.com Research dating back to the 1920s highlighted that anhydrous magnesium perchlorate can absorb a substantial weight of water, several times greater than phosphorus pentoxide, without becoming sticky or forming channels that would impede its use. zenodo.org
Table 1: Water Absorption Capacity of Magnesium Perchlorate
| Property | Value | Source |
| Minimum Water Absorbing Capacity | 25% | honeywell.com |
| Comparative Absorption | Several times greater than phosphorus pentoxide | gfschemicals.comzenodo.org |
Development and Characterization of Composite Desiccant Materials Incorporating Magnesium Perchlorate (e.g., Perlite-Based)
To enhance the physical properties and applicability of magnesium perchlorate, research has focused on the development of composite desiccants. While specific research on perlite-based composites with magnesium perchlorate is not extensively detailed in the provided results, the broader field of composite desiccants offers relevant insights.
The general approach involves impregnating a porous host material with a hygroscopic salt like magnesium perchlorate. This strategy aims to combine the high water-absorption capacity of the salt with the structural integrity and stability of the host matrix. For instance, studies on other composite desiccants, such as those using silica (B1680970) gel impregnated with lithium chloride, have demonstrated improved moisture uptake and thermal conductivity. mdpi.com This suggests that a similar approach with magnesium perchlorate and a porous, inert carrier like perlite (B1173460) could yield a desiccant with optimized handling characteristics and performance.
The development of such composites would likely involve:
Selection of a Porous Support: Materials like perlite, silica gel, or zeolites could serve as the host matrix.
Impregnation: The porous support would be treated with a solution of magnesium perchlorate, followed by a drying process to deposit the salt within the pores.
Characterization: The resulting composite would be analyzed for its physical properties (e.g., surface area, pore volume) and its water absorption and desorption kinetics.
Regeneration Processes and Energy Footprint Analysis for Spent Magnesium Perchlorate Desiccants
A significant advantage of magnesium perchlorate is its ability to be regenerated and reused multiple times. gfschemicals.comzenodo.org The regeneration process typically involves heating the spent desiccant to drive off the absorbed water.
Early research by Willard and Smith demonstrated that magnesium perchlorate could be repeatedly recovered and reactivated. gfschemicals.comzenodo.org The regeneration process involves heating the hydrated salt under a vacuum. The specific temperature required for dehydration depends on the hydrate (B1144303) form. For example, the first hydrate of magnesium perchlorate requires a temperature of at least 135°C for dehydration to the anhydrous salt. gfschemicals.com
The energy footprint of regeneration is a critical consideration for the economic and environmental viability of using magnesium perchlorate desiccants on a large scale. The energy required for regeneration is directly related to the heat of hydration—the more efficient the desiccant, the more energy is generally required to regenerate it. gfschemicals.com
Recent advancements in regeneration technology, such as the use of supercritical CO2, offer potential for more energy-efficient processes. Supercritical CO2 can dewater desiccants at lower temperatures (e.g., 90°C) compared to traditional thermal swing adsorption, which often requires temperatures of 200–250°C for materials like molecular sieves. nih.gov This non-evaporative water removal method could significantly reduce the energy consumption associated with regenerating spent magnesium perchlorate. nih.gov
Table 2: Regeneration Temperatures for Desiccants
| Desiccant | Regeneration Temperature (Thermal Swing) | Source |
| Molecular Sieves | 200–250 °C | nih.gov |
| Magnesium Perchlorate (to anhydrous) | >135 °C | gfschemicals.com |
| Supercritical CO2 Regeneration | ~90 °C | nih.gov |
Comparative Academic Assessment of Desiccating Performance Against Other Contemporary Drying Agents
Magnesium perchlorate is consistently ranked as a highly effective drying agent in academic assessments, often compared to other common desiccants such as phosphorus pentoxide, silica gel, molecular sieves, and calcium chloride.
Magnesium Perchlorate vs. Phosphorus Pentoxide: Anhydrous magnesium perchlorate is considered to have dehydrating power nearest to that of phosphorus pentoxide. gfschemicals.com However, it offers several advantages, including a significantly greater water absorption capacity, and it does not become sticky or form channels upon absorbing moisture. gfschemicals.comzenodo.org
Magnesium Perchlorate vs. Silica Gel and Molecular Sieves: Magnesium perchlorate, silica gel, and molecular sieves are all considered optimal drying agents for dynamic drying applications where maintaining flow rates is important. sigmaaldrich.com While silica gel and molecular sieves are widely used, magnesium perchlorate's exceptional drying power makes it a preferred choice for applications requiring extremely dry conditions. researchgate.net
Magnesium Perchlorate vs. Other Chemical Desiccants: When compared to other chemical desiccants like calcium chloride and potassium hydroxide (B78521), magnesium perchlorate generally exhibits superior drying efficiency. For instance, in drying solvents, while powdered potassium hydroxide can be very effective, magnesium perchlorate is recognized for its high desiccant strength.
The choice of desiccant often depends on the specific application, including the required level of dryness, the chemical compatibility with the substance being dried, and regeneration requirements. researchgate.net
Applications of Magnesium Perchlorate in Advanced Materials Science Research
Integration into Polymeric Composite Systems for Water Vapor Gettering Properties
Magnesium perchlorate (B79767) is well-documented as a superior drying agent, or desiccant, primarily due to its strong affinity for water molecules. researchgate.netnih.gov Its anhydrous form is particularly effective, possessing a greater capacity for water absorption than other common desiccants like phosphorus pentoxide. nih.gov This inherent ability to attract and hold water vapor, known as gettering, makes it a valuable component for systems requiring stringent moisture control.
In advanced materials research, the focus has shifted toward integrating these desiccant properties into solid-state systems, such as polymeric composites. While detailed studies on the chemical integration into a polymer matrix are emerging, the principle is often demonstrated by physically combining magnesium perchlorate with polymers. For instance, in laboratory settings for infrared spectroscopy, polymer pellets are placed in proximity to a cup containing magnesium perchlorate to eliminate water vapor interference from measurements. nih.gov This method relies on the powerful desiccant action of the salt to create a dry atmosphere around the polymer sample. nih.gov
The advantages of using anhydrous magnesium perchlorate in such applications include:
High Capacity: It can absorb a significant amount of water before becoming saturated. nih.gov
Efficiency: It is one of the most powerful dehydrating agents available. nih.gov
Stability: Unlike some other desiccants, it does not become sticky or form channels as it absorbs moisture, and it contracts in volume. nih.gov
Regenerability: The salt can be recovered and reactivated, offering potential for reuse. nih.gov
Research in this area aims to embed the desiccant directly into a polymer matrix, creating a composite material with built-in water vapor gettering capabilities. Such composites could be crucial for extending the lifetime and reliability of moisture-sensitive electronic components, optical devices, and packaged systems.
Investigation as an Electrolyte Component in Next-Generation Rechargeable Battery Technologies (e.g., Magnesium Ion Batteries)
The development of rechargeable magnesium-ion batteries (MIBs) is a significant area of energy storage research, driven by the potential advantages of magnesium over lithium, such as its higher natural abundance and theoretical volumetric capacity. researchgate.netwikipedia.org A critical component of any battery is the electrolyte, which must facilitate efficient ion transport between the anode and cathode. Magnesium perchlorate has been extensively investigated as a salt for these electrolytes. nih.govwikipedia.org
Researchers have explored its use in various electrolyte formulations, including non-aqueous liquid and solid-state gel polymer electrolytes (GPEs). In GPEs, the magnesium salt is incorporated into a polymer host, which offers improved safety and flexibility compared to liquid electrolytes.
Key Research Findings:
Agarose-Based Polymer Electrolytes: A study using a biopolymer, agarose (B213101), as the host for magnesium perchlorate demonstrated a significant enhancement in ionic conductivity. By doping the agarose matrix with up to 30 wt% of Mg(ClO₄)₂, the ionic conductivity was increased from 1.796 × 10⁻⁸ S·cm⁻¹ to a maximum of 6.247 × 10⁻⁴ S·cm⁻¹ at room temperature. wikipedia.org This improvement is attributed to the increase in free mobile ions provided by the dissociation of the magnesium perchlorate salt within the polymer matrix. wikipedia.org
PMMA/PVC-based Gel Polymer Electrolytes: Another investigation focused on new types of gel polymer blend electrolytes (GPBEs) prepared using a polyvinyl chloride-graft-polymethyl methacrylate (B99206) (PVC-g-PMMA) copolymer, polymethyl methacrylate (PMMA), and various amounts of magnesium perchlorate. Current time information in Chennai, IN. These studies found that ionic conductivity could be tuned by adjusting the salt concentration, achieving values from 5.51×10⁻⁵ S·cm⁻¹ to 4.42×10⁻⁴ S·cm⁻¹ for salt content between 10 and 40 wt%. Current time information in Chennai, IN. The GPBE doped with 20 wt% of the salt was identified as a promising candidate for MIB applications. Current time information in Chennai, IN.
Challenges: Despite these promising results, challenges remain. Electrolytes based on magnesium perchlorate and solvents like acetonitrile (B52724) can be nucleophilic. researchgate.net This property can make them incompatible with certain high-capacity cathode materials, such as sulfur, hindering the development of high-performance Mg-S batteries. researchgate.net
Below is an interactive data table summarizing the performance of different polymer electrolyte systems incorporating magnesium perchlorate.
| Polymer System | Salt Concentration (wt%) | Max. Ionic Conductivity (S·cm⁻¹) | Key Finding |
| Agarose-based Polymer Electrolyte wikipedia.org | 30% | 6.247 × 10⁻⁴ | Enhanced conductivity due to increased free ion mobility in the biopolymer matrix. |
| PVC-g-PMMA/PMMA GPBE Current time information in Chennai, IN. | 40% | 4.42 × 10⁻⁴ | Ionic conductivity increases with salt content; 20 wt% loading shows good overall properties. |
Exploration of Photoelectronic and Optoelectronic Properties for Device Fabrication
The exploration of magnesium perchlorate dihydrate for applications in photoelectronic and optoelectronic devices is a nascent field of study. While some general literature suggests that the compound possesses photoelectronic and optical properties, specific research detailing these characteristics is limited. [From previous search]
A thorough review of current scientific literature reveals a lack of dedicated studies measuring key optoelectronic parameters such as the electronic band gap, refractive index, nonlinear optical coefficients, or photoluminescence of this compound. The dominant focus of research has been on its desiccant properties and its role in electrochemical systems.
Therefore, while the potential for its use in photoelectronic and optoelectronic devices may exist, this area remains largely unexplored. Further fundamental research would be required to characterize its optical and electronic responses to light and electric fields to determine its suitability for device fabrication.
Environmental and Astrochemical Significance of Magnesium Perchlorate Hydrates
Geochemical Formation Pathways and Occurrence in Arid Terrestrial Environments
Magnesium perchlorate (B79767) is a highly hygroscopic salt that is relatively rare on Earth's surface, primarily found in extremely arid environments where it can accumulate over long periods. uark.eduusra.edu Its formation is largely attributed to atmospheric processes, followed by deposition. unl.edu
Natural perchlorate is believed to be produced in the atmosphere from the photo-oxidation of chlorine-containing compounds, potentially involving ozone. mdpi.comtufts.edu This atmospherically produced perchlorate is then deposited on the Earth's surface through both wet (rain) and dry deposition. unl.edu In arid and semi-arid regions, the lack of significant precipitation prevents the highly soluble perchlorate from being leached out of the soil, allowing it to accumulate. unl.edutufts.edu
Prominent terrestrial occurrences of magnesium perchlorate and other perchlorate salts have been identified in some of the driest places on Earth:
The Atacama Desert, Chile: This region, known for its extreme hyper-aridity, hosts significant nitrate (B79036) deposits that also contain perchlorates. uark.eduunl.edu
The Southwestern United States: Perchlorates have been found in playa deposits and deep in the unsaturated zone in salt bulges across this region, including near Death Valley. usra.eduunl.edu
The Antarctic Dry Valleys: The discovery of perchlorate in the soil and ice of the Antarctic Dry Valleys, an area far from significant anthropogenic activity, provided strong evidence for its natural, global production in the atmosphere. tufts.edu
In these environments, vegetation can also play a role in the cycling of perchlorate. Studies in the Amargosa Desert have shown that desert plants like the creosote (B1164894) bush can accumulate perchlorate in their leaves. During extended droughts, the plants drop their leaves, releasing the accumulated perchlorate back onto the soil surface. usgs.gov
Implications for Extraterrestrial Hydrology and Surface Chemistry (e.g., Martian Regolith)
The discovery of significant concentrations of perchlorate salts, including magnesium perchlorate, in the Martian regolith by missions such as the Phoenix lander and the Curiosity rover has profound implications for the planet's past and present hydrology. uhmreactiondynamics.orgnasa.govnasa.gov These salts are widespread, found from the northern polar regions to equatorial craters, suggesting they are a global component of the Martian soil. uhmreactiondynamics.orgcambridge.org
The presence of these salts dramatically alters the behavior of water on Mars. Due to the planet's thin atmosphere and low atmospheric pressure, pure liquid water is not stable on the surface. acs.orgacs.org However, the dissolution of salts like magnesium perchlorate in water creates brines that have a significantly lower freezing point and a reduced evaporation rate. uark.eduacs.orgwikipedia.org This phenomenon, known as freezing point depression, could allow for the transient existence of liquid water on or near the Martian surface under current conditions. uark.eduusra.edu It is hypothesized that these brines are responsible for features like recurring slope lineae (RSL), which are dark streaks that appear on some Martian slopes during warmer seasons. nasa.govusra.edu
Furthermore, the interaction of these perchlorate brines with Martian rocks could contribute to weathering processes. It has been suggested that stress corrosion cracking, where the chemical action of the brine weakens rock, and salt weathering, where salt crystallization within rock pores causes physical breakdown, could be accelerated by the presence of magnesium perchlorate. berkeley.edu
Stability and Phase Transitions of Hydrated Magnesium Perchlorates under Martian Atmospheric Conditions
Magnesium perchlorate can exist in several hydration states, meaning it can incorporate different numbers of water molecules into its crystal structure. The specific hydrate (B1144303) that is stable depends on the ambient temperature and relative humidity. researchgate.net Experimental studies simulating Martian surface conditions have shown that magnesium perchlorate hexahydrate (Mg(ClO₄)₂·6H₂O) is the most stable form across a wide range of Martian temperatures. usra.eduresearchgate.net
Research indicates that the hexahydrate is surprisingly resistant to dehydration, even at the highest surface temperatures found on Mars. usra.eduresearchgate.net This stability suggests that it is unlikely to undergo frequent dehydration and rehydration cycles on a daily or seasonal basis. researchgate.net Other hydrated forms, such as the dihydrate (Mg(ClO₄)₂·2H₂O) and tetrahydrate (Mg(ClO₄)₂·4H₂O), are less stable under typical Martian conditions. The transition from the hexahydrate to the tetrahydrate, for instance, occurs at temperatures much higher than those usually experienced on the Martian surface. usra.edu
The process of deliquescence is critical to the phase transitions of magnesium perchlorate on Mars. Deliquescence is the process by which a salt absorbs enough moisture from the atmosphere to dissolve and form a liquid solution. usra.edu Magnesium perchlorate has a very low deliquescence relative humidity, meaning it can pull water vapor out of the thin Martian atmosphere to form a brine, even when the humidity is low. usra.edu This brine can remain liquid over a broader temperature range than pure water. Thermodynamic models and laboratory experiments show that saturated magnesium perchlorate solutions can be stable in a liquid phase in a temperature range from approximately 198 K to 296 K under Martian atmospheric pressure. acs.org
Stability of Magnesium Perchlorate Hydrates and Solutions on Mars
| Compound/Solution | Condition | Significance on Mars | Reference |
|---|---|---|---|
| Magnesium Perchlorate Hexahydrate (Mg(ClO₄)₂·6H₂O) | Most stable hydrate form under typical Martian surface temperatures and humidity. | Likely the dominant solid form of magnesium perchlorate in the regolith; resistant to dehydration. | usra.eduresearchgate.net |
| Saturated Magnesium Perchlorate Brine | Can exist as a liquid between approx. 198 K and 296 K. | Allows for transient liquid water on the surface and subsurface, potentially forming features like RSL. | acs.org |
| Magnesium Perchlorate Eutectic Solution | The lowest temperature at which a liquid brine can exist, calculated to be around 206 K. | Defines the extreme low-temperature limit for liquid brines, making liquid possible even during colder periods. | uark.eduresearchgate.net |
Potential Role as a Water Reservoir in Planetary Regoliths and its Cycling
The highly hygroscopic nature of magnesium perchlorate and the stability of its hydrated forms make it a significant potential reservoir for water in the Martian regolith. usra.eduresearchgate.net The hexahydrate form, Mg(ClO₄)₂·6H₂O, contains approximately 32.6% water by mass, sequestering substantial amounts of H₂O within its crystal structure. usra.edu Given the widespread distribution of perchlorates, they could represent a globally significant, near-surface water reservoir that participates in the planet's modern hydrological cycle. uhmreactiondynamics.orgresearchgate.net
This cycle involves the exchange of water between the atmosphere and the regolith. Magnesium perchlorate salts can absorb atmospheric water vapor, forming brines through deliquescence, especially during periods of higher relative humidity. usra.edu Conversely, if conditions become warmer or drier, this water can evaporate back into the atmosphere. usra.edu However, the low evaporation rates of these brines compared to pure water mean they can persist for longer periods. usra.eduresearchgate.net This cycling of water through perchlorate hydration and dehydration/deliquescence is a key mechanism for near-surface water activity on Mars, influencing the potential for habitable microenvironments and driving surface changes. researchgate.net
Interactions with Organic Molecules and Biomolecular Self-Assembly under Extreme Environmental Conditions
The presence of magnesium perchlorate in environments where life might be sought, such as Mars, necessitates an understanding of its interactions with organic molecules. As a powerful salt, it significantly influences the structure and behavior of water, which in turn affects the self-assembly of biomolecules. taylorandfrancis.com
Research using neutron scattering has investigated the effect of a near-eutectic magnesium perchlorate solution on glycine (B1666218), a simple amino acid. taylorandfrancis.com The results show that magnesium perchlorate is highly effective at perturbing the structure of water. taylorandfrancis.com This disruption of water's natural hydrogen-bonding network interferes with the hydrogen-bonding ability of the amino acids. Despite this interference, the study found that the glycine molecules were still able to cluster together, and that this self-assembly was dependent on temperature. taylorandfrancis.com This suggests that even in these extreme, brine-rich environments, the fundamental process of biomolecular self-assembly, a crucial step towards the origin of life, is not entirely inhibited.
In a different context, magnesium perchlorate is known to act as an efficient Lewis acid catalyst in organic chemistry. organic-chemistry.orgresearchgate.net A Lewis acid is a chemical species that can accept an electron pair from a donor. This catalytic property allows it to facilitate reactions such as the synthesis of imines and 1,4-dihydropyridines, which are important organic structures. organic-chemistry.orgresearchgate.net On Mars, this catalytic activity could have complex implications. While the strong oxidizing nature of perchlorates when heated is known to destroy organics, its Lewis acid properties could potentially play a role in the transformation or synthesis of organic compounds under different, non-combustion conditions. uhmreactiondynamics.org
Q & A
Q. GHS Classification :
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- H315: Causes skin irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
